molecular formula C8H7Cl2NOS B1335217 2-(2,4-Dichlorophenoxy)ethanethioamide CAS No. 2302-32-1

2-(2,4-Dichlorophenoxy)ethanethioamide

Cat. No.: B1335217
CAS No.: 2302-32-1
M. Wt: 236.12 g/mol
InChI Key: AGDXYFYNDRKKSF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)ethanethioamide (CAS 2302-32-1) is a sulfur-containing derivative of phenoxyacetamide, characterized by a thioamide (-C(S)NH₂) group substituted at the ethylene bridge of a 2,4-dichlorophenoxy moiety. Its molecular formula is C₈H₆Cl₂NOS, with a molecular weight of 250.12 g/mol. Notably, the thioamide group introduces distinct electronic and steric properties compared to oxygen-containing analogs, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NOS/c9-5-1-2-7(6(10)3-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDXYFYNDRKKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390783
Record name 2-(2,4-dichlorophenoxy)ethanethioamide
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URL https://comptox.epa.gov/dashboard/DTXSID70390783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2302-32-1
Record name 2-(2,4-dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-DICHLOROPHENOXY) ETHANETHIOAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)ethanethioamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with ammonia to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenoxy)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,4-Dichlorophenoxy)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through the disruption of normal cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and toxicological differences between 2-(2,4-dichlorophenoxy)ethanethioamide and related compounds:

Compound Name CAS Number Key Structural Features Functional Group Toxicity/Regulatory Status Primary Use References
This compound 2302-32-1 2,4-dichlorophenoxy + ethanethioamide (-C(S)NH₂) Thioamide Limited toxicological data; structurally related to carcinogenic phenoxy acids (e.g., 2,4-DP) Undocumented (research phase)
2-(2,5-Dichlorophenoxy)ethanethioamide 35368-46-8 2,5-dichlorophenoxy + ethanethioamide Thioamide Hazardous (GHS warnings); first-aid measures required for inhalation/ingestion Undocumented
2-(2,4-Dichlorophenoxy)propionic acid (2,4-DP) 120-36-5 2,4-dichlorophenoxy + propionic acid (-CH₂COOH) Carboxylic acid Carcinogen (IARC Group 2B); reproductive hazard unclassified Herbicide
2,4-Dichlorophenoxyacetic acid (2,4-D) 94-75-7 2,4-dichlorophenoxy + acetic acid (-CH₂COOH) Carboxylic acid Suspected carcinogen; regulated by EPA/DOT Herbicide
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide - Trifluoromethylphenyl + oxo-ethanethioamide Thioamide + ketone No toxicity data; physical state: yellow oil (solidifies in air) Research chemical

Key Comparative Insights

Structural Variations and Functional Groups Chlorine Substitution Patterns: The position of chlorine atoms significantly impacts biological activity. For example, this compound differs from its 2,5-dichloro isomer (CAS 35368-46-8) only in chlorine placement, which may alter receptor binding or metabolic pathways . Thioamide vs. Carboxylic Acid: Replacing the carboxylic acid group (as in 2,4-D or 2,4-DP) with a thioamide increases lipophilicity and may enhance membrane permeability.

In contrast, the thioamide derivative lacks comprehensive toxicological data, though its structural similarity to 2,4-DP warrants caution . Hazard Profile: The 2,5-dichloro thioamide isomer (CAS 35368-46-8) is labeled hazardous under GHS, requiring strict handling protocols .

Biological Activity and Applications Herbicidal Activity: Phenoxyacetic acid derivatives (2,4-D, 2,4-DP) are widely used as synthetic auxins to control broadleaf weeds. Research Applications: The oxo-thioamide derivative (CAS unspecified) in demonstrates the versatility of thioamide scaffolds in medicinal chemistry, though its pharmacological properties are uncharacterized .

Physical and Chemical Properties Stability: Thioamides like this compound are likely more stable than their oxygenated counterparts under reducing conditions but may exhibit lower thermal stability due to sulfur’s weaker bond strength.

Biological Activity

2-(2,4-Dichlorophenoxy)ethanethioamide, a thioamide derivative characterized by its dichlorophenoxy group, has garnered attention in biological research due to its potential anti-inflammatory and antimicrobial properties. Its molecular formula is C9H8Cl2NOS, and it is structurally related to various herbicides, particularly 2,4-Dichlorophenoxyacetic acid (2,4-D). This article delves into the compound's biological activity, mechanisms of action, and implications for pharmacological applications.

The compound is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with ethanethioamide. The presence of the dichlorophenoxy group is crucial for its biological activity, particularly in inhibiting cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.

Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory effects. It selectively inhibits COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation. Molecular docking studies suggest that the compound binds effectively to the active site of COX-2, leading to reduced inflammatory responses.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies indicate that it may inhibit the growth of various bacterial strains, although further research is required to elucidate its full spectrum of activity and potential therapeutic applications.

The exact mechanism of action for this compound remains under investigation. However, it is believed to disrupt normal cellular functions by interacting with specific molecular targets, including enzymes involved in inflammatory and microbial pathways. This interaction may lead to altered enzyme activity and subsequent physiological effects .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to other related compounds:

CompoundStructure TypePrimary UseUnique Features
This compound Thioamide derivativePotential herbicide/drugCOX-2 selective inhibition
2,4-Dichlorophenoxyacetic acid Carboxylic acidHerbicideFirst successful selective herbicide
Mecoprop Propionic acid derivativeHerbicideContains methyl group
Dichlorprop Propionic acid derivativeHerbicideSelective against broadleaf weeds

The thioamide functionality combined with the dichlorophenoxy group distinguishes this compound from its analogs and may contribute to its unique biological activities.

Future Research Directions

Further research is warranted to explore:

  • The full range of biological activities exhibited by this compound.
  • Detailed mechanisms underlying its interactions with biological targets.
  • Potential therapeutic applications in treating inflammatory diseases and infections.

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